

Application Notes and Protocols for NDI-091143 in a Clonogenic Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing **NDI-091143**, a potent allosteric inhibitor of ATP-citrate lyase (ACLY), in a clonogenic assay to assess its long-term effects on the proliferative capacity of cancer cells.

Introduction

ATP-citrate lyase (ACLY) is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] In many cancer cells, the activity of ACLY is upregulated to support rapid proliferation and membrane biosynthesis, making it a compelling target for anti-cancer drug development.[2]

NDI-091143 is a high-affinity inhibitor of human ACLY with an IC50 of 2.1 nM in biochemical assays.[3][4][5] It functions through an allosteric mechanism, binding to a hydrophobic cavity adjacent to the citrate-binding site. This induces a conformational change in the enzyme that indirectly prevents citrate from binding, thereby inhibiting its catalytic activity.[2][5]

The clonogenic assay, or colony formation assay, is a well-established in vitro method to evaluate the ability of a single cell to undergo unlimited division and form a colony.[6][7][8] This

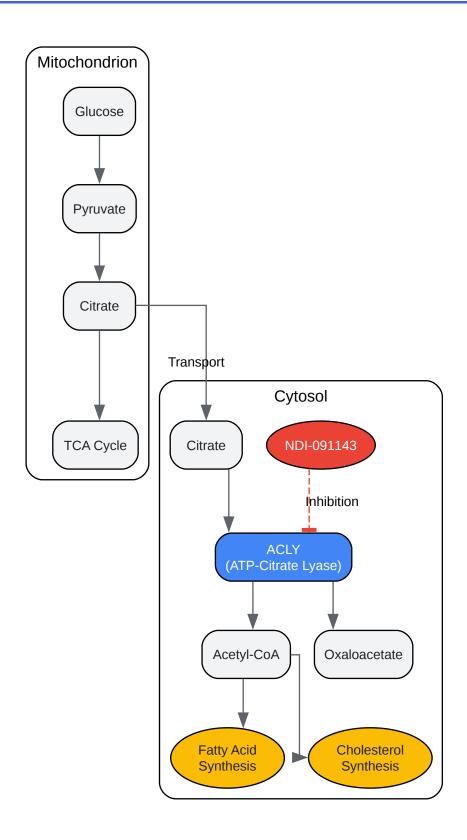


assay is particularly useful for determining the cytotoxic and cytostatic effects of therapeutic agents like **NDI-091143** over an extended period.[6]

NDI-091143: Mechanism of Action

NDI-091143 targets a key metabolic pathway essential for cell growth. The following diagram illustrates the role of ACLY and the inhibitory action of **NDI-091143**.





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Caption: Simplified ACLY metabolic pathway and NDI-091143 inhibition.



Quantitative Data Summary

The following table summarizes the key quantitative parameters for **NDI-091143** and its application in a clonogenic assay based on available data.

Parameter	Value	Cell Lines / Conditions	Reference
IC50	2.1 nM	ADP-Glo Assay (Biochemical)	[3][4][5]
Ki	7.0 nM	Cell-free assay	[1][3]
Kd	2.2 nM	Surface Plasmon Resonance (SPR)	[5]
Effective Concentration	5 - 100 μΜ	Bladder Cancer (BCa) cell lines	[3]
Incubation Time	10 - 14 days	BCa cell lines (UMUC3, T24, T24T)	[3]

Experimental Protocol: Clonogenic Assay with NDI-091143

This protocol provides a step-by-step guide for performing a clonogenic assay to evaluate the efficacy of **NDI-091143**.

Materials

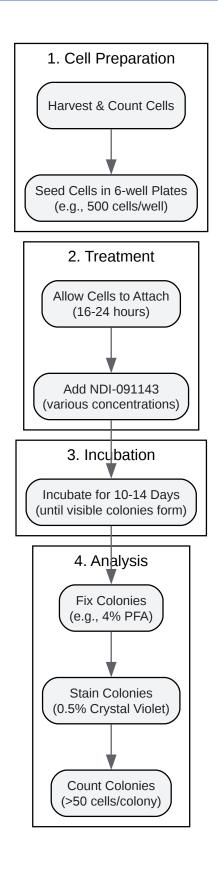
- Cell Lines: Cancer cell line of interest (e.g., UMUC3, T24, T24T bladder cancer cells).[3]
- NDI-091143 Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C.[3][4]
- Culture Medium: Appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.



- Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
- 6-well Tissue Culture Plates.
- Fixation Solution: 4% paraformaldehyde in PBS or 6% glutaraldehyde.[3][8]
- Staining Solution: 0.5% crystal violet in methanol or water.[8][9]
- Sterile Water.
- Humidified CO2 Incubator: 37°C, 5% CO2.

Workflow Diagram





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Caption: Experimental workflow for the NDI-091143 clonogenic assay.



Step-by-Step Procedure

- 1. Cell Preparation and Seeding: a. Culture cells to approximately 80-90% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.[9] c. Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension. d. Perform an accurate cell count using a hemocytometer or automated cell counter. e. Seed the cells into 6-well plates at a predetermined density (e.g., 500 cells/well for many cancer lines). The optimal seeding density should be determined empirically for each cell line to ensure discrete colonies in the control wells.[3] f. Incubate the plates for 16-24 hours to allow the cells to attach firmly.[3]
- 2. Treatment with **NDI-091143**: a. Prepare serial dilutions of **NDI-091143** in complete culture medium from the DMSO stock. A recommended concentration range for initial experiments is 5-100 μ M.[3] b. Include a vehicle control (DMSO) at the same final concentration as the highest **NDI-091143** dose. c. Carefully remove the medium from the attached cells and replace it with the medium containing the different concentrations of **NDI-091143** or the vehicle control.
- 3. Incubation: a. Return the plates to the humidified incubator and culture for 10-14 days, or until the colonies in the control wells are clearly visible and consist of at least 50 cells.[3][7][9] b. Avoid disturbing the plates during this period to ensure colonies grow from single cells.
- 4. Fixation and Staining: a. After the incubation period, carefully aspirate the medium from all wells. b. Gently wash the wells once with PBS to remove any remaining medium and debris. c. Add 1-2 mL of fixation solution (e.g., 4% paraformaldehyde) to each well and incubate at room temperature for 15-30 minutes.[3][10] d. Aspirate the fixation solution. e. Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.[9][10] f. Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against the background.[9] g. Allow the plates to air-dry completely at room temperature.
- 5. Colony Counting and Data Analysis: a. Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[3][7][8] Counting can be done manually using a microscope or by imaging the plates and using colony-counting software. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.



Conclusion

This protocol provides a comprehensive framework for assessing the long-term antiproliferative effects of the ACLY inhibitor **NDI-091143**. By inhibiting a key metabolic pathway, **NDI-091143** has the potential to significantly reduce the colony-forming ability of cancer cells that are dependent on de novo lipogenesis. The clonogenic assay is a robust method to quantify this effect and is an essential tool for the preclinical evaluation of this compound.

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References

- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 2. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. NDI-091143 | ATP Citrate Lyase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clonogenic assay Wikipedia [en.wikipedia.org]
- 7. Clonogenic assay of cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Assay Creative Bioarray Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Clonogenic Assay: Adherent Cells PMC [pmc.ncbi.nlm.nih.gov]
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